(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine
Description
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine (CAS: 1019579-25-9) is a secondary amine featuring a 2-methylphenyl aromatic group and a branched butan-2-yl (sec-butyl) alkyl chain. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol. The compound is a liquid at room temperature and is typically stored at 4°C to ensure stability . The IUPAC name is 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine, and its structure includes a chiral center at the ethylamine linkage, which may influence stereoselective interactions in pharmacological or synthetic applications .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-11(3)14-12(4)13-9-7-6-8-10(13)2/h6-9,11-12,14H,5H2,1-4H3 |
InChI Key |
RIERGJCKGMBCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine typically involves the alkylation of an amine with an appropriate alkyl halide. One common method is the reductive amination of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Substituent Effects on Aromatic Rings
Chlorine-Substituted Analog: Butan-2-yl[1-(2-chlorophenyl)ethyl]amine
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Key Difference : Replacement of the 2-methyl group with a 2-chloro substituent .
- Higher molecular weight (211.73 vs. 191.32) due to chlorine’s atomic mass. Chlorinated analogs are often explored for enhanced metabolic stability in drug discovery .
Bromine-Substituted Analog: 1-(4-Bromophenyl)ethylamine
Alkyl Chain Variations
Trifluoromethylthio-Substituted Analog: Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
- Molecular Formula : C₁₂H₁₆F₃NS
- Molecular Weight : 263.32 g/mol
- Key Difference : Incorporation of a trifluoromethylsulfanyl (-SCF₃) group on the phenyl ring.
- Impact: The -SCF₃ group is strongly electron-withdrawing and lipophilic, which can enhance binding to hydrophobic protein pockets.
Furan-Containing Analog: (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
- CAS : 436088-63-0
- Molecular Formula: C₁₆H₁₉NO
- Key Difference : Replacement of the 2-methylphenyl group with a furan-2-yl moiety .
- This compound’s safety profile includes acute oral toxicity (Category 4) and skin irritation (Category 2), highlighting how heterocyclic substituents alter hazard classifications .
Research Implications
- Pharmacological Potential: The 2-methylphenyl group in the target compound may favor interactions with aromatic residues in enzyme active sites, as seen in BACE1 inhibitors (e.g., ZPX394 ligand in PDB 3UQU) .
- Material Science : Branched alkylamines like butan-2-yl derivatives are valuable intermediates for polymers or hybrid materials, analogous to diphenylethylamine-based systems .
Biological Activity
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine is an organic compound classified as an amine, with a molecular formula of C_{12}H_{17}N and a molecular weight of approximately 205.34 g/mol. Its structure features a butan-2-amine moiety linked to a 1-(2-methylphenyl)ethyl group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 2-methylphenylacetonitrile with butan-2-amine. This process is conducted under controlled conditions using solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
The biological activity of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions or serve as a hydrophobic moiety, affecting the compound’s overall binding affinity and specificity.
Biological Activity and Therapeutic Potential
Preliminary studies indicate that (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine may exhibit various biological activities, including:
- Antidepressant Effects : Research has suggested that compounds with similar structures may act on neurotransmitter systems, potentially providing antidepressant effects through serotonin or norepinephrine reuptake inhibition.
- Analgesic Properties : Some studies indicate that amine compounds can modulate pain pathways, suggesting potential analgesic applications.
- Antitumor Activity : Investigations into structurally related compounds have shown promise in inhibiting tumor growth, indicating that (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine may also possess antitumor properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Activity : A study evaluated similar amine compounds for their ability to inhibit serotonin reuptake, leading to increased levels of serotonin in synaptic clefts. This mechanism is crucial for the treatment of depression .
- Analgesic Effects : In vitro assays demonstrated that related compounds could inhibit pain signaling pathways by modulating receptor activity associated with nociception.
- Antitumor Studies : A series of experiments indicated that (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine could inhibit cell proliferation in various cancer cell lines, suggesting a need for further investigation into its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
